2,3-Dihydronaphtho[2,3-f]phthalazine-1,4-dione
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Overview
Description
2,3-Dihydronaphtho[2,3-f]phthalazine-1,4-dione is a compound that belongs to the class of organic compounds known as phthalazinones. These compounds are characterized by a phthalazine ring bearing a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydronaphtho[2,3-f]phthalazine-1,4-dione typically involves the reaction of naphthalene derivatives with hydrazine and phthalic anhydride under controlled conditions. One common method involves stirring the reactants in glacial acetic acid at elevated temperatures (around 100°C) for several hours . Another approach includes the use of hydrazine hydrate and phthalic anhydride in a 1:1 mixture, followed by heating the mixture to around 80°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydronaphtho[2,3-f]phthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidative ring cleavage to form phthalic acid.
Reduction: It can be reduced to form dihydrophthalazine derivatives.
Substitution: The compound can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Phthalic acid is a major product of oxidative ring cleavage.
Reduction: Dihydrophthalazine derivatives are formed upon reduction.
Substitution: Various substituted phthalazine derivatives are obtained depending on the reagents used.
Scientific Research Applications
2,3-Dihydronaphtho[2,3-f]phthalazine-1,4-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its anticonvulsant properties and potential as a non-competitive AMPA receptor antagonist.
Materials Science:
Industry: It serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Mechanism of Action
The mechanism of action of 2,3-Dihydronaphtho[2,3-f]phthalazine-1,4-dione involves its interaction with specific molecular targets. As a non-competitive AMPA receptor antagonist, it binds to the transducer domains of the receptor and inhibits channel gating, thereby reducing excitatory neurotransmission . This mechanism is particularly relevant in the context of its anticonvulsant activity.
Comparison with Similar Compounds
2,3-Dihydronaphtho[2,3-f]phthalazine-1,4-dione can be compared with other similar compounds such as:
Phthalazine-1,4-dione: Shares a similar core structure but lacks the naphthalene ring, resulting in different chemical properties and applications.
2-Phenethyl-2,3-Dihydro-Phthalazine-1,4-Dione:
5-Amino-2,3-dihydrophthalazine-1,4-dione:
The uniqueness of this compound lies in its fused naphthalene ring, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61415-42-7 |
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Molecular Formula |
C16H10N2O2 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione |
InChI |
InChI=1S/C16H10N2O2/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)16(20)18-17-15/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
CAMLOZNHBKGCHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=O)NNC4=O |
Origin of Product |
United States |
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